(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound characterized by its unique azabicyclic structure, which incorporates a nitrogen atom into a bicyclic framework. This compound features a carboxylic acid functional group, contributing to its potential biological activity and reactivity in various chemical processes. The molecular formula for this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural configuration allows it to participate in various
The chemical reactivity of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid can be attributed to its functional groups. It can undergo several types of reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacological profiles.
The biological activity of (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been the subject of various studies. Its structure suggests potential interactions with biological targets due to the presence of the nitrogen atom and carboxylic acid group. Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological effects, including:
The prediction of biological activity can be facilitated through computational methods such as quantitative structure-activity relationship modeling, which assesses the relationship between chemical structure and biological effects .
Several synthetic routes have been developed for (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid:
These methods are crucial for producing this compound in sufficient quantities for further research and application.
(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has potential applications in various fields:
The versatility of this compound makes it valuable in both academic research and industrial applications.
Interaction studies involving (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically focus on its binding affinity to biological targets such as receptors or enzymes. Techniques such as:
These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, each exhibiting unique properties:
Compound Name | Structure | Notable Features |
---|---|---|
2-Aminobicyclo[2.2.1]heptane | Structure | Contains an amine group; potential neuroactive properties |
3-Carboxylic Acid Derivative | Structure | Exhibits enhanced solubility; used in drug formulation |
5-Methylbicyclo[2.2.1]heptane | Structure | Methyl substitution enhances lipophilicity; useful in medicinal chemistry |
These compounds are often studied alongside (1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid due to their shared bicyclic nature and potential therapeutic applications.
The compound features a bicyclo[2.2.1]heptane skeleton with a nitrogen atom at the 2-position and a carboxylic acid group at the 3-position. The (1S) configuration specifies the absolute stereochemistry of the bridgehead carbon, which imposes conformational rigidity and influences reactivity. Key structural attributes include:
Property | Value |
---|---|
Molecular formula | C₇H₉NO₂ |
Molecular weight | 139.15 g/mol |
CAS Registry Number | 184851-31-8 |
IUPAC Name | (3R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
SMILES | O=C(O)[C@@H]1NC2C=CC1C2 |
The bicyclic system constrains the molecule into a boat-like conformation, with the double bond at the 5-position contributing to ring strain. This strain enhances reactivity in ring-opening reactions, particularly at the β-lactam moiety.
X-ray crystallography confirms the (1S) configuration, where the carboxylic acid group occupies an exo orientation relative to the bicyclic framework. Nuclear Overhauser Effect (NOE) spectroscopy reveals through-space interactions between the NH proton and the bridgehead hydrogen, stabilizing the cis-fused lactam ring.